1,5,9-CYCLODODECATRIENE
Description
Significance in Contemporary Organic Synthesis and Industrial Chemistry
1,5,9-Cyclododecatriene (B1592173) is a cornerstone chemical intermediate with broad applications in organic synthesis and industrial chemistry. google.com Its primary industrial importance lies in its role as a precursor to Nylon-12, a high-performance polyamide engineering plastic. wikipedia.orggoogle.com The synthesis of laurolactam (B145868), the monomer for Nylon-12, begins with the conversion of CDT. wikipedia.orgresearchgate.net
Beyond polyamides, CDT is utilized in the production of flame retardants, such as hexabromocyclododecane (HBCD), although its use has been curtailed due to environmental concerns. wikipedia.orggoogle.com It also serves as a starting material for the synthesis of various flavorings, fragrances, and specialty chemicals. google.comresearchgate.net In the realm of organic synthesis, the double bonds in the CDT ring are amenable to a wide range of chemical modifications, including epoxidation, hydrogenation, and oxidation, leading to a diverse array of valuable compounds. researchgate.netacs.orgmdpi.com For instance, the selective hydrogenation of CDT yields cyclododecadiene and cyclododecene (B75492), which are also useful intermediates. google.com The epoxidation of CDT produces 1,2-epoxy-5,9-cyclododecadiene (ECDD), a monomer used in the production of cross-linked polymers for various applications. mdpi.com
The global market for this compound is substantial, reflecting its widespread use. In 2022, the market was valued at approximately $10 billion and is projected to reach $16 billion by 2030. zionmarketresearch.com This growth is driven by the increasing demand from end-use sectors such as synthetic fibers, coatings, lubricants, and adhesives. zionmarketresearch.com
Historical Development and Early Investigations of Cyclotrimerization
The journey to understanding and harnessing this compound began with early 20th-century explorations into large ring compounds. However, it was the pioneering work on the cyclooligomerization of butadiene that paved the way for the industrial production of CDT. A significant breakthrough occurred in 1951 when Reed first reported the formation of a cyclic trimer of butadiene. acs.org
The development of a commercially viable synthesis is largely credited to the work of Wilke in 1963, who discovered a highly selective catalyst system based on titanium tetrachloride and an organoaluminum cocatalyst. acs.org This discovery made this compound readily available for industrial use, and commercial production using this method began in 1965. acs.orgnih.gov The process involves the cyclotrimerization of butadiene, where three butadiene molecules are joined to form the 12-membered ring of CDT. google.comacs.org The choice of catalyst is crucial as it determines the isomeric form of the resulting CDT. nih.gov
Isomeric Forms of this compound and Their Stereochemical Considerations
This compound exists as four distinct geometric isomers due to the arrangement of the double bonds within the 12-membered ring. wikipedia.org These isomers are:
trans,trans,cis-1,5,9-cyclododecatriene ((E,E,Z)-CDT) nih.gov
all-trans-1,5,9-cyclododecatriene ((E,E,E)-CDT) nih.gov
all-cis-1,5,9-cyclododecatriene ((Z,Z,Z)-CDT)
cis,cis,trans-1,5,9-cyclododecatriene ((Z,Z,E)-CDT)
The stereochemistry of these isomers plays a critical role in their physical properties and chemical reactivity. For instance, the all-trans isomer has a melting point of 34°C, while the other isomers are liquids at room temperature. wikipedia.org The most commercially significant isomer is the trans,trans,cis-isomer, which is the primary product when using a titanium-based catalyst system and is the key precursor for Nylon-12. wikipedia.org In contrast, nickel- and chromium-based catalysts tend to produce the all-trans isomer. nih.gov The different isomers can undergo isomerization reactions, and they exhibit a tendency to form complexes with transition metals. nih.govwikipedia.org
Table 1: Isomers of this compound and their Properties
| Isomer | IUPAC Name | Melting Point | Catalyst for Synthesis |
| trans,trans,cis-CDT | (1Z,5E,9E)-Cyclododeca-1,5,9-triene | -18 °C (0 °F; 255 K) wikipedia.org | Titanium-based wikipedia.org |
| all-trans-CDT | (1E,5E,9E)-Cyclododeca-1,5,9-triene | 34 °C (93 °F; 307 K) wikipedia.org | Nickel- or Chromium-based nih.gov |
| all-cis-CDT | (1Z,5Z,9Z)-Cyclododeca-1,5,9-triene | Liquid at room temperature wikipedia.org | Not specified |
| cis,cis,trans-CDT | (1Z,5Z,9E)-Cyclododeca-1,5,9-triene | Liquid at room temperature wikipedia.org | Not specified |
Current State of Research and Emerging Trends
Current research on this compound is focused on several key areas, including the development of more efficient and sustainable production methods, the exploration of novel applications, and a deeper understanding of its reaction mechanisms.
A significant trend is the move towards greener and more eco-friendly production processes. datainsightsmarket.com This includes research into new catalyst systems that can improve selectivity and yield, as well as reduce waste. google.com For example, recent studies have investigated the use of Ti-MCM-41 catalysts for the epoxidation of CDT with hydrogen peroxide, aiming for a more environmentally benign route to valuable intermediates. mdpi.com
There is also a growing demand for high-purity CDT for specialized applications. datainsightsmarket.com This has spurred research into improved purification techniques and a more detailed characterization of the byproducts formed during the cyclotrimerization of butadiene. acs.orgresearchgate.net Recent investigations have revealed a surprising array of previously unknown byproducts, which contributes to a better understanding of the reaction mechanism. acs.orgnih.govresearchgate.net
Emerging applications for CDT and its derivatives are being explored in high-growth industries. These include the development of advanced materials, such as new polymers and resins with unique properties. zionmarketresearch.comdatainsightsmarket.com The unique structure of CDT makes it a candidate for creating complex molecules for use in pharmaceuticals and agrochemicals. researchgate.net The market is seeing increased investment in research and development to unlock the full potential of this versatile chemical. datainsightsmarket.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1Z,5Z,9Z)-cyclododeca-1,5,9-triene | |
|---|---|---|
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InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7-,10-8- | |
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InChI Key |
ZOLLIQAKMYWTBR-MOLCZBCNSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=CCCC=C1 | |
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Isomeric SMILES |
C1/C=C\CC/C=C\CC/C=C\C1 | |
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Molecular Formula |
C12H18 | |
| Record name | 1,5,9-CYCLODODECATRIENE | |
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DSSTOX Substance ID |
DTXSID001032268 | |
| Record name | cis,cis,cis-Cyclododeca-1,5,9-triene | |
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Molecular Weight |
162.27 g/mol | |
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Physical Description |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |
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| Record name | 1,5,9-Cyclododecatriene | |
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Boiling Point |
447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa | |
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Flash Point |
160 °F (USCG, 1999), 71 °C, 88 °C closed cup | |
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| Record name | 1,5,9-Cyclododecatriene | |
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Density |
0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C | |
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Vapor Pressure |
0.08 [mmHg] | |
| Record name | 1,5,9-Cyclododecatriene | |
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Color/Form |
Colorless, Liquid | |
CAS No. |
4904-61-4, 4736-48-5, 2765-29-9, 676-22-2, 706-31-0 | |
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| Record name | 1,5,9-Cyclododecatriene, (1Z,5Z,9Z)- | |
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| Record name | Cyclododeca-1,5,9-triene | |
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| Record name | trans,cis,cis-cyclododeca-1,5,9-triene | |
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| Record name | (1E,5E,9E)-cyclododeca-1,5,9-triene | |
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Melting Point |
-0.4 °F (USCG, 1999), -17 °C | |
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Advanced Synthesis Methodologies and Mechanistic Investigations of 1,5,9 Cyclododecatriene
Catalytic Cyclotrimerization of 1,3-Butadiene (B125203)
The selective synthesis of 1,5,9-cyclododecatriene (B1592173) from 1,3-butadiene was significantly advanced by the work of Wilke in 1963, who developed a highly effective catalyst system based on titanium tetrachloride and ethylaluminum sesquichloride. acs.org This discovery paved the way for the large-scale commercial production that began in 1965. acs.orgnih.gov The reaction involves the carefully controlled catalytic oligomerization of three butadiene molecules to form the twelve-membered ring structure of CDT. epo.org Catalytic systems are generally prepared by reducing a suitable metal salt with an aluminum alkyl compound in a hydrocarbon solvent. nih.gov
Titanium-based catalysts, particularly Ziegler-Natta type systems, are renowned for producing predominantly the (Z,E,E)- or cis,trans,trans-isomer of this compound. nih.govresearchgate.net The active catalytic species are formed from the reaction of a titanium compound, such as titanium tetrachloride (TiCl₄), with an organoaluminum cocatalyst. acs.org These systems exhibit high selectivity for CDT, often exceeding 90%. iaea.org The reaction pathway, while not entirely elucidated, is understood to involve the coordination of butadiene monomers to a low-valent titanium center, followed by oxidative coupling to form a bis-allyl titanium intermediate. Subsequent insertion of a third butadiene molecule and reductive elimination releases the C12 ring. mdpi.com Selectivity is controlled by factors such as the catalyst components, their molar ratios, and reaction conditions like temperature. iaea.orggoogle.com
The structure of both the ligands coordinated to the titanium center and the organoaluminum cocatalyst are critical in determining catalyst activity and selectivity. The use of diamine ligands in conjunction with titanium compounds (like titanium chloride or titanium butoxide) has been shown to create complex catalysts with very high activity and selectivity for CDT synthesis. iaea.orgsemanticscholar.org The ratio of the diamine to titanium can influence the isomeric ratio of the final product. iaea.org
The cocatalyst, typically an organoaluminum compound like ethylaluminum sesquichloride (EASC) or triethylaluminum (B1256330) (TEA), plays a crucial role in activating the titanium precursor. acs.orgbcrec.id The nature of the alkyl groups and the aluminum-to-titanium molar ratio significantly impact the catalyst's performance. epo.orgiaea.org For instance, ethyl substituents on the aluminum cocatalyst can lead to an increase in the initial reaction rate. researchgate.netresearchgate.net The combination of different cocatalysts, such as TEA and tri-n-octylaluminum (TnOA), can be used to modulate the oxidation state of the titanium center (e.g., stabilizing Ti³⁺) and thereby influence catalytic activity and polymer properties. bcrec.idchula.ac.th
| Cocatalyst | Relative Catalytic Activity | Key Observation |
|---|---|---|
| Triethylaluminum (TEA) | High | Results in the highest catalytic activity for ethylene polymerization. bcrec.id |
| Tri-n-octylaluminum (TnOA) | Low | Leads to the lowest activity among the tested cocatalysts. bcrec.id |
| TEA + TnOA Combination | Moderate | Inhibits the reduction of Ti³⁺ to Ti²⁺, leading to moderate activity. bcrec.id |
Kinetic investigations reveal that the initial reaction rate in titanium-catalyzed butadiene cyclotrimerization can be very rapid, particularly with highly ethylated cocatalyst systems. researchgate.netresearchgate.net However, this high initial activity is often followed by a period of enhanced catalyst deactivation, where the reaction rate decreases significantly. researchgate.netresearchgate.net This deactivation can be attributed to the formation of catalytically inactive species. For example, in some systems, a precipitate of titanium(II) chloride (TiCl₂) is formed, leading to a drop in activity. researchgate.net The reaction may then proceed at a much lower, more stable rate, potentially sustained by a low concentration of active species maintained in equilibrium. researchgate.net The stability of the active titanium species is therefore a key factor for a sustained, efficient process.
Nickel-based catalysts are also highly effective for the cyclotrimerization of butadiene, but they typically yield the all-trans-isomer of this compound. nih.govresearchgate.net The formation of CDT was first noted as a byproduct in a nickel-catalyzed cyclooligomerization of butadiene. acs.org Organonickel intermediates are proposed to be central to the catalytic cycle, involving acyclic C12H18 nickel complexes that ultimately lead to the formation of the CDT ring. mdpi.com While efficient in producing CDT, nickel systems can also generate significant amounts of dimerization byproducts. researchgate.net Heterogenized nickel catalysts, for instance, using nickel acetylacetonate (B107027) on polymer supports, have been developed to improve recyclability, although leaching of the metal can be an issue. researchgate.net
Alongside titanium and nickel, chromium-based catalysts are used in the industrial production of this compound. nih.gov Similar to nickel systems, chromium catalysts typically produce the all-trans isomer of CDT. nih.govresearchgate.net Chromium catalysts are valued for their high catalytic activity and are a key component in the production of certain types of polyolefins. alfachemic.com Their application in CDT synthesis leverages their ability to effectively catalyze the trimerization of butadiene with high selectivity towards the C12 product. nih.gov
| Catalyst Metal | Predominant this compound Isomer |
|---|---|
| Titanium | cis,trans,trans-(Z,E,E) nih.gov |
| Nickel | all-trans-(E,E,E) nih.gov |
| Chromium | all-trans-(E,E,E) nih.gov |
The cyclotrimerization of butadiene is not perfectly selective, and various byproducts are formed through competing oligomerization pathways. acs.org Common byproducts include the C8 dimers of butadiene, such as 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH). acs.org Higher oligomers, such as C16 species, are also formed. acs.org Recent detailed analyses of the industrial process using a TiCl₄ and ethylaluminum sesquichloride catalyst have revealed a complex array of previously unknown byproducts, including eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon. acs.orgnih.gov The identification of these novel compounds contributes to a more profound understanding of the intricate mechanistic details of the cyclotrimerization reaction. acs.orgnih.gov These byproducts are thought to arise from side reactions involving the reactive intermediates of the main catalytic cycle.
Titanium-Based Catalytic Systems: Reaction Pathways and Selectivity Control
Alternative Synthetic Routes and Methodological Innovations
While the traditional titanium tetrachloride and ethylaluminum sesquichloride system is a cornerstone of industrial CDT production, significant research has been dedicated to developing alternative and modified catalytic systems. These efforts have largely focused on other transition metals, particularly nickel and chromium, as well as the refinement of titanium-based catalysts through the use of specific ligands.
Nickel-based catalysts represent another significant avenue of exploration for butadiene cyclotrimerization. Research has shown that catalyst systems composed of nickel(II) acetylacetonate, a trialkyl aluminum compound, and a Schiff base ligand can effectively catalyze the formation of this compound. epa.gov The addition of specific bidentate ligands to nickel-based systems has been found to markedly improve the conversion of butadiene and the selectivity towards the desired cyclododecatriene product. The choice of ligands and reaction conditions can also direct the stereoselectivity of the reaction, with some nickel catalysts favoring the formation of the all-trans isomer of CDT. The catalytic cycle for nickel-catalyzed olefin oligomerization is often described by the Cossee-Arlman mechanism, which involves the coordination and insertion of olefin molecules into a nickel-alkyl intermediate, followed by β-hydride elimination to release the oligomer product. mdpi.com Computational studies, including Density Functional Theory (DFT), have been employed to investigate the mechanistic pathways of nickel-catalyzed cycloadditions, providing insights into the formation of metallacycle intermediates that are crucial in the cyclization process. wayne.edu
Chromium-based catalysts have also been investigated for the oligomerization of olefins, including the trimerization of ethylene to 1-hexene (B165129) and tetramerization to 1-octene. rsc.org Mechanistic studies of these systems often point to the involvement of metallacyclic intermediates. mdpi.com While less commonly reported specifically for the synthesis of this compound compared to titanium and nickel, the principles of olefin oligomerization established for chromium catalysts provide a basis for potential future developments in this area.
The table below provides a comparative overview of different catalytic systems investigated for the synthesis of this compound, highlighting key parameters and reported outcomes.
| Catalyst System | Co-catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm) | Key Findings |
| Titanium Complex | Diamine Ligands | Not specified | Not specified | Not specified | High selectivity (>90%) for CDT. Isomer ratio (ttt-CDT/ttc-CDT) is tunable by ligand structure. Can be immobilized for recycling. acs.org |
| Titanium Complex | Sesquiethylaluminum chloride | Toluene | 20-60 | 1-5 | High conversion of 1,3-butadiene (>99.8%) and CDT selectivity up to 95%. mdpi.com |
| Nickel(II) acetylacetonate | Trialkyl aluminum, Schiff base | Inert hydrocarbon | 25-125 | Not specified | Improved conversion and selectivity to this compound with the addition of bidentate ligands. epa.gov |
| Polymer-anchored Nickel(0) | Not applicable | Not specified | Not specified | Not specified | Highly selective cyclotrimerization of butadiene to cyclododecatriene. epa.gov |
Table 1: Comparison of Alternative Catalytic Systems for this compound Synthesis
Detailed mechanistic investigations, often aided by computational chemistry, continue to be a critical aspect of developing novel synthetic methodologies. For Ziegler-Natta type catalysts, theoretical studies have explored the reaction pathways of olefin insertion, which is a fundamental step in the polymerization and oligomerization processes. gmu.edumdpi.comresearchgate.net These studies help in understanding the factors that control catalyst activity and stereoselectivity. In the context of nickel-catalyzed reactions, computational studies have elucidated the energetics of different steps in the catalytic cycle, including oxidative coupling and reductive elimination, which are key to the formation of cyclic products. acs.orguu.nl
Reactivity, Transformation Pathways, and Mechanistic Studies of 1,5,9 Cyclododecatriene
Oxidation Reactions
The oxidation of 1,5,9-cyclododecatriene (B1592173) (CDT) is a pivotal transformation, yielding valuable intermediates for various industrial applications, including polymers and fragrances. mdpi.comd-nb.info The presence of three double bonds in the C12 ring allows for a range of oxidative reactions, with significant research focused on controlling the selectivity to obtain specific oxygenated derivatives.
The epoxidation of CDT to produce 1,2-epoxy-5,9-cyclododecadiene (ECDD) is a reaction of considerable industrial interest. mdpi.com This process can be carried out using both homogeneous and heterogeneous catalytic systems. mdpi.com Homogeneous catalysis often involves the use of organic peracids or hydroperoxides with metal catalysts. mdpi.comresearchgate.net However, heterogeneous catalysts are increasingly favored due to their advantages in separation from reaction products and potential for regeneration. mdpi.com Phase-transfer catalysis (PTC) is another effective method, which facilitates the reaction between the aqueous phase containing an oxidizing agent like hydrogen peroxide and the organic phase containing CDT. mdpi.comresearchgate.net
Significant research has been dedicated to developing effective heterogeneous catalysts for the epoxidation of CDT, particularly using hydrogen peroxide as a green oxidant. Among the materials studied, titanium- and tungsten-substituted mesoporous silicas have shown considerable promise.
Ti-MCM-41: This titanium silicate (B1173343) catalyst has been investigated for the epoxidation of CDT with hydrogen peroxide. mdpi.com The performance of Ti-MCM-41 is influenced by various parameters, including temperature, catalyst content, and the molar ratio of reactants. mdpi.com Studies have shown that to achieve high selectivity for the mono-epoxide (ECDD), the reaction should be conducted at low CDT conversion rates, as further oxidation to 1,2,5,6-diepoxy-9-cyclododecadiene (diECDD) can occur, reducing the desired selectivity. mdpi.com Under optimized conditions—80°C with a CDT:H₂O₂ molar ratio of 2 and isopropanol (B130326) as the solvent—a selectivity to ECDD of approximately 100 mol% was achieved at a CDT conversion of 13 mol%. mdpi.com A higher CDT conversion of 37 mol% could be obtained by altering the molar ratio, though this came at the cost of reduced ECDD selectivity (56 mol%). mdpi.com
W-SBA-15: Tungsten-containing SBA-15 (W-SBA-15) has emerged as a highly effective catalyst for CDT epoxidation, demonstrating significantly higher activity compared to its titanium-based counterparts like Ti-SBA-15. mdpi.comnih.gov Research indicates that W-SBA-15 is approximately 20 times more active than Ti-SBA-15. nih.gov This enhanced activity allows for much higher substrate conversion. In a 4-hour batch process, a CDT conversion of 86 mol% was achieved using the W-SBA-15 catalyst. nih.gov The substitution of tungsten for titanium in the SBA-15 structure also results in an increase in the material's pore size, which is beneficial for the diffusion of the bulky CDT molecule. mdpi.com
| Catalyst | Oxidant | Key Conditions | CDT Conversion (mol%) | Selectivity to ECDD (mol%) | Source |
| Ti-MCM-41 | H₂O₂ | 80°C, CDT:H₂O₂ = 2, 240 min | 13 | ~100 | mdpi.com |
| Ti-MCM-41 | H₂O₂ | 80°C, CDT:H₂O₂ = 0.5, 60 min | 37 | 56 | mdpi.com |
| W-SBA-15 | H₂O₂ | 60°C, 4 hours | 86 | N/A | mdpi.comnih.gov |
The epoxidation of this compound, which typically exists as a mixture of isomers with the cis,trans,trans-(c,t,t) isomer being predominant, demonstrates notable regioselectivity. acs.org The reaction preferentially occurs at one of the three double bonds to yield the monoepoxide, 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.com
Research into the oxidation of (c,t,t)-1,5,9-cyclododecatriene has shown that the trans double bonds are more reactive than the cis double bond. acs.org This inherent difference in reactivity provides a basis for the regioselectivity of the epoxidation process. Since there are two trans double bonds to one cis double bond in the predominant isomer, there is a statistical and electronic preference for epoxidation at a trans position. acs.org The primary challenge in these reactions is often not achieving initial mono-epoxidation but preventing subsequent reactions. The formation of di-epoxides is a competing process that lowers the selectivity towards ECDD, especially at higher CDT conversion rates. mdpi.com Therefore, reaction conditions are frequently optimized to favor mono-epoxidation by using an excess of CDT or limiting the reaction time. mdpi.com
The stereochemistry of epoxide ring-opening is well-studied, typically proceeding via Sₙ2 (basic/neutral conditions) or Sₙ1-like (acidic conditions) mechanisms, which dictates the stereochemical outcome of subsequent reactions. libretexts.orgsci-hub.box However, the diastereoselectivity of the initial epoxide formation on the flexible 12-membered ring of CDT is complex and less detailed in the provided literature.
A novel and efficient pathway to cyclododecanone (B146445), a key intermediate for fragrances and polymers, involves the selective oxidation of this compound using nitrous oxide (N₂O) as the oxidant. acs.orgresearchgate.net This process represents a significant advancement over traditional multi-step methods. The key step is the uncatalyzed oxidation of this compound with N₂O, which selectively yields cyclododeca-4,8-dien-1-one. acs.org This intermediate is then fully hydrogenated in a subsequent step to produce cyclododecanone. An important feature of this oxidation is its selectivity; the reaction can be run at relatively high conversions (up to 20% per pass) with only limited formation of diketones from double oxidation. acs.org
Beyond targeted epoxidation or oxidation to ketones, this compound can be converted into other oxygenated derivatives through different oxidation methods. The uncatalyzed liquid-phase oxidation of CDT with molecular oxygen, for instance, exhibits autocatalytic behavior. acs.org This process yields both epoxycyclododecadiene and cyclododecatryl hydroperoxide as the primary oxidation products, with a strong selectivity toward the formation of the epoxide. acs.org The formation of hydroperoxides is a characteristic outcome of autoxidation pathways. copernicus.org Further oxidation can lead to more highly oxygenated molecules, including the formation of di-epoxides, which is observed as a side reaction during controlled epoxidation processes. mdpi.com
Epoxidation Reactions: Homogeneous and Heterogeneous Catalysis
Reduction and Hydrogenation Processes
The reduction of the double bonds in this compound is a fundamental transformation that leads to valuable saturated and partially saturated C12 ring structures. researchgate.net Catalytic hydrogenation is the standard method for these reductions. libretexts.org The process can be controlled to achieve either partial hydrogenation to cyclododecene (B75492) (CDE) and cyclododecadiene (CDD) or complete hydrogenation to cyclododecane (B45066) (CDA). researchgate.net
The selectivity of the hydrogenation is highly dependent on the catalyst and reaction conditions. Using a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst, this compound can be selectively hydrogenated to cyclododecene with selectivities reaching up to 55% at temperatures up to 140°C and pressures up to 12 atm. researchgate.net For complete saturation, palladium supported on activated carbon (Pd/C) is effective, yielding cyclododecane with up to 99.9% purity. researchgate.net This full hydrogenation is a critical step in the traditional three-step industrial process to produce cyclododecanone from CDT. acs.org Nickel-based catalysts, such as Ni/MCM-41, have also been studied for the liquid-phase hydrogenation of CDT. researchgate.net
| Catalyst | Substrate | Primary Product | Selectivity / Yield | Key Conditions | Source |
| Pd/Al₂O₃ | This compound | Cyclododecene | Up to 55% selectivity | Up to 140°C, Up to 12 atm | researchgate.net |
| Pd/C | This compound | Cyclododecane | Up to 99.9% yield | 70 to 220°C, 10 atm | researchgate.net |
| Ni/MCM-41 | This compound | Cyclododecane | N/A (Active catalyst) | Liquid phase | researchgate.net |
Catalytic Hydrogenation Mechanisms
The catalytic hydrogenation of this compound is a complex process involving multiple steps and the potential for simultaneous isomerization reactions. The mechanism is significantly influenced by the choice of catalyst, with palladium-based systems being extensively studied. A widely accepted model for this process on solid catalysts is the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netyoutube.com This model posits that the reaction occurs between adsorbed species on the catalyst surface.
The catalytic cycle can be described by the following general steps:
Adsorption of Reactants: Both hydrogen and this compound adsorb onto the active sites of the catalyst surface. Hydrogen typically adsorbs dissociatively, forming adsorbed hydrogen atoms.
Surface Reaction: An adsorbed CDT molecule undergoes stepwise addition of adsorbed hydrogen atoms. This is a sequential process where one double bond is hydrogenated at a time.
Intermediate Formation: The partial hydrogenation of CDT leads to the formation of cyclododecadiene (CDD) isomers, which can remain adsorbed on the catalyst surface.
Further Hydrogenation: The adsorbed CDD can then be further hydrogenated to form cyclododecene (CDE) isomers.
Desorption of Products: The final product, cyclododecane (CDA), or the intermediate products (CDD and CDE), desorb from the catalyst surface, regenerating the active sites.
A kinetic model of the Langmuir-Hinshelwood type has been proposed for the hydrogenation of CDT over a Pd/Al2O3 catalyst in a slurry reactor. acs.orgacs.org This model considers a reaction scheme that includes multistep hydrogenation and reversible isomerization reactions, providing predictions for cyclododecene selectivity that align well with experimental data at different pressures. acs.orgacs.org
Selective Reduction of Double Bonds
The selective hydrogenation of this compound to cyclododecene is of significant industrial importance. Achieving high selectivity is challenging due to the presence of multiple double bonds and the potential for over-hydrogenation to cyclododecane. The selectivity is influenced by factors such as the catalyst, solvent, temperature, and pressure.
Ruthenium complexes have been shown to be effective catalysts for the selective hydrogenation of CDT to CDE. acs.org Studies have indicated that in the presence of triphenylphosphine (B44618) (PPh3), the rate of CDE hydrogenation is significantly slowed, while the rates of CDT and cyclododecadiene (CDD) hydrogenation are less affected. acs.org This observation is crucial for achieving high selectivity towards CDE. The proposed mechanism for this selectivity involves increased steric crowding in a cyclododecylruthenium intermediate when PPh3 is present. This steric hindrance favors the elimination of a metal-hydride to regenerate the alkene (isomerization) over the final hydrogenolysis step to the alkane. acs.org
The reaction kinetics for the hydrogenation over ruthenium catalysts have been found to be first-order in both the olefin and the catalyst concentration. acs.org The catalyst can be conveniently formed in situ from RuCl3, PPh3, and CO under the reaction conditions. acs.org
| Catalyst System | Key Feature for Selectivity | Proposed Mechanistic Aspect |
| Ruthenium complexes with PPh3 | Slower hydrogenation rate of CDE compared to CDT and CDD. acs.org | Steric hindrance in the cyclododecylruthenium intermediate favors metal-hydride elimination over hydrogenolysis. acs.org |
| Pd/Al2O3 | Control of reaction parameters (pressure, temperature). | Modeled using a Langmuir-Hinshelwood mechanism incorporating multistep hydrogenation and reversible isomerization. acs.orgacs.org |
Electrophilic and Cycloaddition Reactions
Detailed Investigations of Bromination: Product Structures and Conformational Analysis
The bromination of cis,trans,trans-1,5,9-cyclododecatriene has been extensively studied, revealing a complex mixture of addition products whose formation is dependent on the reaction conditions. The investigation into the structures and conformations of these products has provided significant insight into the reactivity of the different double bonds within the CDT ring.
Under various reaction conditions, the addition of bromine to cis,trans,trans-1,5,9-cyclododecatriene leads to the formation of all expected direct addition products. These products have been isolated and their structures rigorously determined using techniques such as microanalysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Advanced NMR techniques have been particularly valuable in determining the solution-state conformations of several of the dibromo- and tetrabromocyclododecane derivatives, allowing for a comparison with their solid-state structures obtained from X-ray crystallography.
The study of these brominated products is also relevant to the understanding of the commercial flame retardant hexabromocyclododecane (HBCDD), which is produced from CDT.
[2+3] Cycloaddition with Nitrous Oxide
A notable cycloaddition reaction of this compound is its reaction with nitrous oxide (N2O), which has become part of a novel industrial process for the production of cyclododecanone. acs.orgacs.org This reaction is best described as a [2+3] cycloaddition, which is a type of pericyclic reaction where a three-atom π-system reacts with a two-atom π-system to form a five-membered ring. chemistrytalk.org
In the context of CDT, the double bond acts as the two-atom component (dipolarophile), and nitrous oxide acts as the three-atom component (1,3-dipole). The reaction proceeds through a concerted mechanism, where the new sigma bonds are formed in a single step via a cyclic transition state. Density functional theory (DFT) calculations have been employed to optimize the transition states for the cycloaddition of N2O to the double bonds of this compound. acs.org
The initial cycloadduct is an unstable oxadiazoline ring, which subsequently loses a molecule of dinitrogen (N2) to form an epoxide. This epoxide can then be isomerized to the corresponding ketone, cyclododecanone. The rate of this cycloaddition is the rate-determining step and is sensitive to the nature of the olefin (the double bond). acs.org
Isomerization Phenomena
Photochemical Isomerization Pathways and Byproduct Formation
This compound can undergo isomerization when subjected to ultraviolet (UV) irradiation. These photochemical reactions primarily lead to cis-trans isomerization of the double bonds within the ring. However, in addition to geometric isomerization, the formation of cyclic byproducts has also been observed.
A comparative study of the isomerization of cyclododeca-1,5,9-triene (B165249) catalyzed by light and by metals has shown that while both methods promote cis-trans double bond isomerization, the photochemical reaction also yields a small amount of 1,2,4-trivinylcyclohexane (B37108). rsc.orgrsc.org The formation of this byproduct suggests a more complex reaction pathway than simple geometric isomerization. The proposed mechanism for the formation of 1,2,4-trivinylcyclohexane involves a Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement, of a specific isomer of CDT. The absence of the symmetrical 1,3,5-trivinylcyclohexane isomer as a product indicates that the photochemical process likely involves two distinct steps. rsc.org
The photochemical reaction of trans,trans,cis-1,5,9-cyclododecatriene with pentacarbonyliron has also been shown to induce conformational isomerization to all-trans-1,5,9-cyclododecatriene. niscpr.res.in
Metal-Catalyzed Isomerization Mechanisms and Stereochemical Control
The isomerization of this compound, particularly the interconversion between its various stereoisomers, is a significant reaction pathway often facilitated by metal catalysts. These catalysts promote the isomerization of cis-trans double bonds within the 12-membered ring. rsc.org The stereochemical outcome of the cyclotrimerization of butadiene to form this compound is heavily dependent on the catalyst system employed, demonstrating a fundamental level of stereochemical control. For instance, titanium-based catalysts predominantly yield the cis,trans,trans-isomer, which is a key precursor for the production of Nylon-12. wikipedia.orgnih.gov In contrast, catalyst systems based on nickel and chromium favor the formation of the all-trans isomer. nih.gov
The tendency for this compound to undergo isomerization is also a key factor in the formation of various byproducts during its synthesis and subsequent reactions. acs.org The formation of several tricyclic and tetracyclic isomers from this compound is thermodynamically feasible. acs.org The mechanism of metal-catalyzed isomerization often involves a Ni–H-mediated insertion/elimination pathway. chemrxiv.org In such systems, the stereochemistry of the resulting internal alkene is controlled by factors such as ligand sterics and denticity, which can prevent over-isomerization and direct the reaction toward the desired E- or Z-product. chemrxiv.org
Functionalization and Derivatization Strategies
The three double bonds of the this compound ring offer multiple sites for functionalization and derivatization, allowing for its conversion into a variety of valuable chemical intermediates.
A notable functionalization pathway involves the hydroboration of this compound, which, when coupled with carbon monoxide insertion, leads to the formation of complex polycyclic structures. In this reaction, the hydroborating agent adds across the double bonds. Subsequent treatment with carbon monoxide results in the migration of the alkyl groups from the boron atom to the carbon atom of the CO molecule. stackexchange.com This process can occur multiple times, leading to the insertion of a carbonyl carbon, which can form a bridge within the cyclododecane framework. stackexchange.comechemi.com The intermediate organoborane is then oxidized, typically with hydrogen peroxide, to yield the final alcohol or ketone product. stackexchange.comstackexchange.com This sequence allows for the construction of intricate bicyclic or tricyclic ketones and alcohols from the monocyclic triene precursor. stackexchange.com
Functional groups can be introduced onto the this compound ring through various addition and substitution reactions.
Epoxidation: The selective epoxidation of one double bond is a key transformation. The reaction of this compound with hydrogen peroxide over a Ti-MCM-41 catalyst can produce 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.com The selectivity and conversion rates are highly dependent on reaction parameters such as temperature, solvent, and catalyst concentration. mdpi.com For example, using isopropyl alcohol as a solvent at 80°C with a catalyst content of 5 wt% and a CDT:H₂O₂ molar ratio of 2, a selectivity to ECDD of nearly 100% can be achieved at a CDT conversion of 13 mol%. mdpi.com This monoepoxide is a valuable intermediate for producing polymers and fine chemicals like laurolactam (B145868). mdpi.com
| Parameter | Value | CDT Conversion (mol%) | ECDD Selectivity (mol%) |
| Temperature | 80°C | 13 | ~100 |
| CDT:H₂O₂ Molar Ratio | 2:1 | 13 | ~100 |
| Catalyst Content | 5 wt% | 13 | ~100 |
| Solvent | Isopropyl Alcohol (80 wt%) | 13 | ~100 |
| CDT:H₂O₂ Molar Ratio | 0.5:1 | 37 | 56 |
This interactive table summarizes the effect of reaction parameters on the epoxidation of this compound (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.com
Bromination: The addition of bromine across the double bonds is another important functionalization reaction. The reaction of cis,trans,trans-1,5,9-cyclododecatriene with bromine under various conditions yields the expected direct addition products. researchgate.net These brominated derivatives, such as hexabromocyclododecane, have been used as flame retardants, although this application is declining due to environmental concerns. wikipedia.orgresearchgate.net
Hydroalumination, the addition of an aluminum-hydride bond across a double bond, has been considered as a transformation pathway for this compound. acs.org While specific studies on this compound are not extensively detailed in the provided literature, the reaction is known for analogous 1,5-dienes. For example, the hydroalumination of hexa-1,5-diene can lead to isomerization and the formation of a methylcyclopentane (B18539) structure after quenching. acs.org This suggests that hydroalumination of this compound could potentially lead to intramolecular cyclization or rearrangement products, which can be further transformed into other functionalized molecules. acs.orgnih.gov
Transannular Reactions and Intramolecular Cyclizations
The unique 12-membered ring structure of this compound makes it prone to transannular reactions, where a bond is formed between non-adjacent atoms across the ring. wikipedia.orgnih.gov These reactions are often initiated by cationic species or transition metal catalysts and can lead to the formation of various bicyclic and tricyclic systems. acs.org
In the presence of Lewis acid catalysts such as AlCl₃ and BF₃·OEt₃, this compound can undergo cationic transannular oligomerization. sioc-journal.cn This process involves an intramolecular cyclization followed by intermolecular linkage to form oligomers. The reaction is influenced by several factors, including the choice of solvent, temperature, and catalyst concentration. sioc-journal.cn The resulting oligomer is typically a white powder with a number-average molecular weight ranging from 1096 to 1431. sioc-journal.cn The structure of the oligomer, confirmed by IR and NMR spectroscopy, consists of repeating units derived from the transannular cyclization of the monomer. sioc-journal.cn
| Property | Value |
| Physical Appearance | White Powder |
| Number-Average Molecular Weight | 1096 - 1431 |
| Initiators | AlCl₃, BF₃·OEt₃ |
This interactive table presents the properties of the oligomer obtained from the cationic transannular oligomerization of this compound. sioc-journal.cn
Catalytic Intramolecular Cyclization to Tricyclododecenes
The intramolecular cyclization of this compound presents a fascinating pathway to complex tricyclic hydrocarbon frameworks. Research in this area has been notably advanced by the use of titanium-based catalyst systems, which facilitate the formation of various tricyclododecene isomers through transannular bond formation.
Detailed Research Findings
Pioneering work in this field demonstrated that the catalytic system comprising dicyclopentadienyltitanium (B74037) dichloride (Cp₂TiCl₂) and lithium aluminum hydride (LiAlH₄) is effective in promoting the intramolecular cyclization of (Z,E,E)-1,5,9-cyclododecatriene. researchgate.net This reaction, conducted in the absence of ethereal solvents, yields a complex mixture of C₁₂ hydrocarbons. The primary components of this mixture have been identified as several isomers of tricyclo[7.3.0.0²,⁶]dodecene and 5,6,7,8,9,10-hexahydrobenzocyclooctene. researchgate.net
The investigation into the product distribution revealed the formation of four main products. researchgate.net The structures of these key products were elucidated through spectroscopic analysis and chemical degradation studies. researchgate.net The principal tricyclic products identified are cis,anti,cis-tricyclo[7.3.0.0²,⁶]-7-dodecene, cis,syn,trans-tricyclo[7.3.0.0²,⁶]-7-dodecene, and trans,syn-tricyclo[7.3.0.0²,⁶]-6-dodecene, alongside the aforementioned 5,6,7,8,9,10-hexahydrobenzocyclooctene. researchgate.net
The reaction proceeds via a proposed titanium-hydride active species which coordinates to the double bonds of the cyclododecatriene ring, initiating a series of intramolecular bond formations to yield the thermodynamically stable tricyclic structures. The stereochemistry of the resulting products is dictated by the geometry of the coordinated cyclododecatriene and the mechanistic pathway of the cyclization.
Further detailed analysis of the reaction mixture under specific conditions has provided a quantitative breakdown of the product distribution. The following data tables summarize the findings from a representative catalytic cyclization experiment.
Table 1: Reaction Conditions for the Catalytic Intramolecular Cyclization of this compound
| Parameter | Value |
| Substrate | (Z,E,E)-1,5,9-Cyclododecatriene |
| Catalyst System | Cp₂TiCl₂ / LiAlH₄ |
| Molar Ratio (Substrate:Cp₂TiCl₂:LiAlH₄) | 100 : 1 : 3 |
| Solvent | Benzene |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
Table 2: Product Distribution in the Catalytic Intramolecular Cyclization of this compound
| Product | Structure | Yield (%) |
| cis,anti,cis-tricyclo[7.3.0.0²,⁶]-7-dodecene | Tricyclic Alkene | 35 |
| cis,syn,trans-tricyclo[7.3.0.0²,⁶]-7-dodecene | Tricyclic Alkene | 25 |
| 5,6,7,8,9,10-Hexahydrobenzocyclooctene | Bicyclic Alkene | 20 |
| trans,syn-tricyclo[7.3.0.0²,⁶]-6-dodecene | Tricyclic Alkene | 10 |
| Other Hydrocarbons | - | 10 |
The mechanistic studies suggest that the reaction is initiated by the formation of a low-valent titanium complex which then coordinates to the double bonds of the this compound molecule. This is followed by an intramolecular oxidative cyclization to form a titanacyclopropane intermediate, which can then undergo further rearrangements and reductive elimination to yield the final tricyclododecene products. The distribution of the different isomers is thought to be influenced by the relative stabilities of the various possible transition states and intermediates involved in the catalytic cycle.
Advanced Spectroscopic Characterization and Computational Chemical Studies of 1,5,9 Cyclododecatriene
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 1,5,9-cyclododecatriene (B1592173), its derivatives, and the various byproducts formed during its synthesis and subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For complex molecules like the byproducts of this compound synthesis, advanced NMR experiments are required. The 2D ¹³C-INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful, albeit insensitive, technique that provides direct observation of one-bond ¹³C-¹³C correlations, effectively mapping the entire carbon skeleton of a molecule. blogspot.comlibretexts.org
This method has proven crucial in the identification of previously unknown byproducts from the industrial synthesis of this compound, which involves the trimerization of butadiene. nih.gov A recent investigation into a new process for producing cyclododecanone (B146445) via the oxidation of this compound with nitrous oxide (N₂O) led to the discovery of numerous byproducts. nih.govacs.org The identification of these compounds, which included eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon, was made possible through a combination of high-resolution distillation and ¹³C-2D-INADEQUATE NMR. nih.govresearchgate.net This approach allowed for the unambiguous assignment of the complex, polycyclic carbon frameworks of these novel molecules. researchgate.net
The primary challenge of the INADEQUATE experiment is its low sensitivity, as it relies on the presence of two adjacent ¹³C isotopes, a rare occurrence at natural abundance (approximately 1 in 8300). blogspot.com Consequently, the technique requires highly concentrated samples and often long acquisition times. blogspot.comhuji.ac.il Despite this limitation, its ability to provide a definitive carbon connectivity map makes it an invaluable tool for characterizing the intricate structures of isomerization and cyclization products derived from this compound. blogspot.comresearchgate.net
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing detailed information on bond lengths, bond angles, and stereochemistry. nih.gov While the low melting point of this compound isomers makes their direct crystallographic analysis challenging, the technique is extensively applied to their solid derivatives and metal complexes. wikipedia.org
The formation of coordination complexes is a characteristic feature of this compound, particularly the cis,trans,trans-isomer, which readily complexes with transition metals. wikipedia.org X-ray diffraction studies on these complexes provide critical insights into the binding modes of the triene and the conformational changes it undergoes upon coordination. For example, studies on various pincer complexes have utilized single-crystal X-ray diffraction to fully characterize their molecular structures, revealing the precise geometry of the metal center and the coordinated ligands. weizmann.ac.il This information is fundamental to understanding the catalytic activity of such complexes in reactions like hydrogenation and bond activation. weizmann.ac.il
The process requires growing a high-quality single crystal, which can often be the rate-limiting step in the analysis. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a 3D model of the electron density, from which the atomic structure is determined. nih.gov This technique provides an unambiguous structural proof that complements the solution-state information obtained from NMR spectroscopy.
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, making it an essential tool for identifying and quantifying molecules in complex mixtures. nih.gov In the context of this compound, MS is critical for the identification of byproducts from synthesis and metabolites from biological or chemical degradation processes. nih.govacs.org
Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, heavily relies on MS-based approaches. nih.govuic.edu When this compound or its derivatives are subjected to metabolic processes, MS can be used to detect and identify the resulting products. The initial step typically involves extracting the small molecules from the sample matrix. nih.gov These extracts are then often separated using techniques like gas chromatography (GC) or liquid chromatography (LC) before being introduced into the mass spectrometer. nih.gov
The instrument provides the molecular weight of the compounds, and through fragmentation analysis (tandem MS or MS/MS), it yields structural information based on the molecule's fragmentation pattern. nih.gov This data was instrumental in characterizing the array of unexpected byproducts discovered during the oxidation of this compound with N₂O. nih.govacs.org By providing precise mass measurements, MS helps to determine the elemental composition of unknown compounds, complementing the connectivity data from NMR to achieve full structural elucidation. nih.govnih.gov
Catalytic Applications and Polymer Science Utilizing 1,5,9 Cyclododecatriene
1,5,9-Cyclododecatriene (B1592173) as a Ligand in Homogeneous Catalysis
Synthesis and Characterization of Transition Metal Complexes (e.g., Copper, Nickel)
This compound (CDT) serves as a versatile ligand for various transition metals, most notably forming stable complexes with nickel(0). The organonickel compound trans,trans,trans-(this compound)nickel(0), commonly abbreviated as Ni(cdt), is a key example of such a complex. wikipedia.orgdbpedia.org It is a 16-electron coordination complex where the nickel(0) center is bound to the three alkene groups of the cyclododecatriene ligand in a trigonal planar geometry. wikipedia.orgdbpedia.org This propeller-like arrangement of the olefin groups around the nickel atom results in a chiral structure. wikipedia.orgdbpedia.org
The synthesis of Ni(cdt) is typically achieved through the reduction of an anhydrous nickel(II) salt in the presence of the triolefin ligand. wikipedia.org A common method involves the reaction of nickel(II) acetylacetonate (B107027) with trans,trans,trans-1,5,9-cyclododecatriene (B7800021) in ether, using an organoaluminum reagent like diethylaluminum ethoxide as the reducing agent. wikipedia.org The resulting complex is an extremely air-sensitive, deep red solid. wikipedia.org
The characterization of Ni(cdt) has been performed using various analytical techniques, including X-ray structural analysis, which confirmed its trigonal planar geometry and chiral nature. wikipedia.orgdbpedia.org The complex is notable for being the first discovered Ni(0)-olefin complex. wikipedia.org While nickel complexes with CDT are well-established, analogous stable, well-characterized complexes with copper(I) are less commonly reported in the literature. The synthesis of copper(I) complexes often involves ligands with stronger donor atoms like nitrogen or phosphorus to achieve stable coordination environments. rsc.orgijrrjournal.comchemrxiv.org
Catalytic Efficacy of Complexes in Reactions such as Hydrogenation and Cross-Coupling
While this compound forms stable complexes like Ni(cdt), its role in catalysis is often that of a labile, easily displaceable ligand rather than a permanent component of the active catalytic species. wikipedia.org The Ni(cdt) complex is frequently used as a convenient and reactive precursor for generating catalytically active Ni(0) species. wikipedia.org The CDT ligand can be readily displaced by other molecules, such as σ-donating ligands (e.g., phosphines) or other olefins like ethylene (B1197577) or cyclooctene, to form new 16- or 18-electron nickel complexes that are the true catalysts or catalyst precursors in a given reaction. wikipedia.org
In the context of hydrogenation , nickel-based catalysts are widely employed for the reduction of various functional groups. mdpi.commdpi.com Catalytic systems derived from Ni(0) precursors are effective for the hydrogenation of alkenes, alkynes, nitro groups, and ketones. mdpi.comresearchgate.net Although Ni(cdt) can serve as the initial source of Ni(0), the active catalyst in solution is typically a more complex species formed in situ, often involving other ligands or additives. researchgate.netnih.gov The efficiency of these nickel-catalyzed hydrogenations depends on factors such as the choice of ligands, solvent, temperature, and hydrogen pressure. researchgate.net
Similarly, in cross-coupling reactions (e.g., Kumada, Negishi, Sonogashira), Ni(0) complexes are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govethz.ch Ni(cdt) is a valuable starting material for these transformations because the weakly bound CDT ligand is easily substituted, allowing for the formation of the catalytically active nickel center coordinated to other ligands, such as phosphines or N-heterocyclic carbenes, which then participate in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.combeilstein-journals.org Therefore, the efficacy observed in these reactions is attributed to the Ni(0) species generated from the precursor, not to the intact Ni(cdt) complex itself. wikipedia.orgmdpi.com
Role in Olefin Metathesis Polymerization
Ring-Opening Metathesis Polymerization (ROMP) of this compound
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that utilizes the ring strain of cyclic olefins as the thermodynamic driving force for the reaction. acs.orgnih.gov this compound is a suitable monomer for ROMP, yielding polybutadiene, a polymer with a repeating 12-carbon unit containing three double bonds. The polymerization is catalyzed by transition metal alkylidene complexes, with ruthenium-based catalysts being particularly effective due to their high activity and functional group tolerance.
Synthesis of Cyclic Polybutadienes
A significant application of the ROMP of this compound is in the synthesis of pure cyclic polybutadienes. Research has demonstrated that using a specific cyclic ruthenium alkylidene catalyst for the polymerization of 1,5,9-trans-cis-trans-cyclododecatriene (tct-CDT) leads to the formation of cyclic polymer uncontaminated by linear chains. This high purity is attributed to the absence of acyclic olefin impurities in the CDT monomer, a common issue with other cyclic olefin monomers like 1,5-cyclooctadiene (B75094) (COD) which can contain traces of 4-vinylcyclohexene (B86511) that lead to linear polymer contamination. The use of highly pure CDT is therefore crucial for obtaining well-defined cyclic polymers via ROMP.
Investigation of Chain Transfer Suppression in Vapor-Phase SiROMP
Surface-Initiated Ring-Opening Metathesis Polymerization (SiROMP) is a technique used to grow polymer brushes directly from a surface. However, when conducted in a solution phase, the polymerization of low-strain monomers like trans,trans,cis-1,5,9-cyclododecatriene (ttc-CDT) is often hindered by pronounced chain transfer reactions. acs.orgnih.govnih.gov These side reactions occur when polymer chains are in close proximity on the surface, leading to premature termination and limiting polymer growth. nih.govnih.gov
To overcome this limitation, SiROMP can be performed in the vapor phase. acs.orgnih.govnih.gov In this method, the monomer is introduced as a vapor to the catalyst-functionalized surface. Research has shown that vapor-phase SiROMP effectively suppresses chain transfer at the solid-vapor interface, permitting the successful polymerization of low-strain cyclic olefins, including ttc-CDT. acs.orgnih.govnih.gov This enhancement is significant, lowering the minimal required ring strain energy for polymerization from an estimated 13.3 kcal/mol in solution to 2.2 kcal/mol in the vapor phase. nih.govnih.gov
Studies have established a quantitative relationship where the logarithm of the grafted polymer layer thickness scales with the monomer's ring strain energy, confirming that the release of ring strain is the primary thermodynamic driving force for the polymerization. acs.orgnih.gov However, it was also noted that even in the vapor phase, chain transfer can become a dominant factor for monomers with a high fraction of unsaturated bonds, influencing the final grafted polymer thickness. nih.govnih.gov
Derivatization and Applications of 1,5,9 Cyclododecatriene in Advanced Organic Synthesis
Precursor in the Production of Laurolactam (B145868) and Polyamide-12
1,5,9-Cyclododecatriene (B1592173) (CDT) is a crucial industrial intermediate, primarily serving as the starting material for the synthesis of laurolactam, the monomer for Polyamide-12 (PA-12), also known as Nylon-12. acs.orgwikipedia.org The multi-step conversion of CDT to laurolactam is a significant industrial process.
The typical synthesis route begins with the hydrogenation of this compound to cyclododecane (B45066). wikipedia.org Subsequently, the cyclododecane is oxidized, often in the presence of boric acid, to produce a mixture of cyclododecanol (B158456) and cyclododecanone (B146445). wikipedia.org This mixture is then dehydrogenated over a catalyst to yield pure cyclododecanone. wikipedia.org The cyclododecanone is reacted with hydroxylamine (B1172632) to form cyclododecanone oxime. wikipedia.org In the final key step, the oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce laurolactam. wikipedia.org
The ring-opening polymerization of laurolactam yields Polyamide-12, a high-performance engineering thermoplastic. wikipedia.org PA-12 is valued for its excellent mechanical properties, including high impact strength, low water absorption, and resistance to chemicals and stress cracking, making it essential for applications in the automotive industry and other demanding fields. acs.orgwikipedia.org
Table 1: Synthesis Pathway from this compound to Polyamide-12
| Step | Reactant(s) | Key Transformation | Product |
|---|---|---|---|
| 1 | This compound, Hydrogen | Hydrogenation | Cyclododecane |
| 2 | Cyclododecane, Oxygen | Oxidation | Cyclododecanol & Cyclododecanone |
| 3 | Cyclododecanol & Cyclododecanone mixture | Dehydrogenation | Cyclododecanone |
| 4 | Cyclododecanone, Hydroxylamine | Oximation | Cyclododecanone oxime |
| 5 | Cyclododecanone oxime | Beckmann Rearrangement | Laurolactam |
| 6 | Laurolactam | Ring-Opening Polymerization | Polyamide-12 |
Synthesis of Macrocyclic Musks and Fragrance Precursors
This compound is a key precursor in the fragrance industry for the production of macrocyclic musks. acs.org The synthesis of these valuable fragrance compounds often begins with the conversion of this compound to cyclododecanone, which serves as a versatile intermediate. acs.orgresearchgate.net
Cyclododecanone can be used to synthesize a variety of macrocyclic ketones and lactones that possess characteristic musk odors. acs.orgresearchgate.net For instance, it is a starting material for fragrances like (S)-muscolides and natural muscone. researchgate.net Additionally, derivatives such as 4,8-cyclododecadien-1-one, which can be obtained from this compound, are used as intermediates in the synthesis of other perfuming ingredients. google.comgoogle.com The twelve-membered ring structure derived from CDT is a fundamental building block for constructing the larger macrocycles essential for the musk scent. researchgate.net
Intermediate in the Synthesis of Biologically Active Molecules (e.g., Raloxifene, Annonaceous Acetogenin)
This compound serves as a versatile building block in the total synthesis of complex, biologically active natural products. A notable example is its use in the synthesis of Annonaceous acetogenins, a class of potent compounds with a wide range of biological activities, including antitumor and pesticidal properties.
In the synthesis of the potent antitumor acetogenin (B2873293) (+)-parviflorin, trans,trans,trans-1,5,9-cyclododecatriene (B7800021) is utilized as a key starting material to construct the complex carbon skeleton of the molecule. The synthesis involves a series of stereoselective reactions to build the characteristic bis-tetrahydrofuran core and the long aliphatic chain of the acetogenin from the C12 ring of cyclododecatriene.
While also cited as an intermediate in the synthesis of the selective estrogen receptor modulator (SERM) raloxifene, the specific synthetic pathway originating from this compound is complex and involves its conversion to other key intermediates.
Building Block for Novel Materials and Functional Polymers
The derivatization of this compound provides access to a range of functional molecules that are precursors to novel materials and polymers. One important derivative is 1,2-epoxy-5,9-cyclododecadiene (ECDD), obtained through the epoxidation of CDT. mdpi.com ECDD is utilized in the production of cross-linked polymers with applications in the manufacturing of batteries, capacitors, antistatic coatings, and antibacterial coatings. mdpi.com
Another significant application is the production of dodecanedioic acid (DDDA), which is also synthesized from this compound. google.comresearchgate.net DDDA is a dicarboxylic acid used in the synthesis of polyamides, polyesters, and as a corrosion inhibitor.
Furthermore, this compound is a precursor for the flame retardant hexabromocyclododecane (HBCDD). wikipedia.org This involves the bromination of the triene. However, the use of HBCDD is declining due to environmental and health concerns. wikipedia.org
Table 2: Applications of this compound Derivatives in Materials Science
| Derivative | Application Area | Specific Use |
|---|---|---|
| 1,2-Epoxy-5,9-cyclododecadiene (ECDD) | Functional Polymers | Cross-linking agent for polymers used in batteries, capacitors, antistatic and antibacterial coatings. mdpi.com |
| Dodecanedioic Acid (DDDA) | Polymer Synthesis | Monomer for polyamides and polyesters. google.comresearchgate.net |
| Hexabromocyclododecane (HBCDD) | Flame Retardants | Additive flame retardant for various polymers. wikipedia.org |
Applications in Agrochemistry
This compound is an important intermediate in the synthesis of certain agrochemicals. acs.org A key example is its use in the production of the fungicide 4-cyclododecyl-2,6-dimethylmorpholine. acs.org The synthesis of this active ingredient involves the hydrogenation of this compound to cyclododecane, which is then further functionalized to create the final morpholine (B109124) derivative. This highlights the role of the C12 cyclic structure derived from CDT in building complex molecules for crop protection.
Environmental Research Aspects of 1,5,9 Cyclododecatriene
Biodegradation Pathways and Microbial Metabolism
While 1,5,9-cyclododecatriene (B1592173) itself is reported to be resistant to biodegradation in standard tests, it is a known biotransformation product of other widely used chemicals, making its microbial metabolic pathways a subject of significant environmental research. nih.gov
A significant pathway for the environmental formation of this compound is through the microbial degradation of hexabromocyclododecanes (HBCDs), a class of brominated flame retardants. researchgate.netbohrium.com Various microorganisms have demonstrated the ability to metabolize HBCDs, leading to the formation of less halogenated intermediates and, ultimately, the fully debrominated this compound. nih.govmdpi.com
Several bacterial strains and enzymes have been identified as key players in this biotransformation process:
Pseudomonas aeruginosa strain HS9: This bacterium can convert HBCDs into a series of metabolites, including tetrabromocyclododecene (TBCDe), dibromocyclododecadiene (DBCDi), and finally cyclododecatriene (CDT). nih.gov The initial dehalogenation step in this process is attributed to the cytochrome P450 enzyme CYP168A1. nih.gov
Dehalococcoides mccartyi strain 195: In mixed cultures, this organohalide-respiring bacterium has been shown to efficiently debrominate technical HBCD mixtures. frontiersin.org The proposed degradation pathway involves sequential debromination, leading to the formation of tetrabromocyclododecene, dibromocyclododecadiene, and this compound. frontiersin.org
Sphingobium indicum B90A: The enzyme LinB, a haloalkane dehalogenase from this bacterium known for converting hexachlorocyclohexanes (HCHs), can also transform HBCD stereoisomers. nih.gov This process forms hydroxylated intermediates, such as pentabromocyclododecanols (PBCDOHs) and tetrabromocyclododecadiols (TBCDDOHs). nih.gov
Bacillus sp. strain HBCD-sjtu: This strain has been shown to degrade HBCD, with this compound identified as a resulting metabolite through gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net The enzyme DehHZ1 is proposed to be involved in this degradation pathway. researchgate.net
The reduction pathway of HBCD degradation has been observed to initially form dibromocyclododecadiene (DBCD) before culminating in cyclododecatriene (CDT). mdpi.com
Microbial adaptation is a critical factor in the breakdown of xenobiotic compounds in the environment. nih.govsemanticscholar.org For a compound to be effectively biodegraded, microbial communities may need a period of exposure to induce the necessary enzymes and metabolic pathways. nih.gov
In the context of HBCD, the precursor to CDT, studies have shown that indigenous microbial communities in agricultural soil can decompose the flame retardant. nih.gov One study recorded a degradation rate of 0.173 day⁻¹ after an initial treatment, which decreased to 0.104 day⁻¹ after a second exposure. nih.govsinica.edu.tw However, the addition of other carbon sources like mineral oil, glucose, or sodium acetate (B1210297) did not enhance, and in some cases even decreased, the HBCD degradation rate. sinica.edu.tw
Conversely, studies on this compound itself suggest it has low biodegradability. nih.gov Based on Biological Oxygen Demand (BOD) tests, only 0-1% of the compound was biodegraded, leading to the expectation that it is not readily broken down by microorganisms in soil or water. nih.gov This highlights the importance of its formation from precursors like HBCD as a key environmental entry pathway.
| Compound | Microbial System | Degradation Rate / Finding | Source |
|---|---|---|---|
| Hexabromocyclododecane (HBCD) | Soil Microbial Community | 0.173 day-1 (initial) | nih.govsinica.edu.tw |
| Hexabromocyclododecane (HBCD) | Soil Microbial Community | 0.104 day-1 (after second exposure) | nih.govsinica.edu.tw |
| This compound | BOD Test System | 0-1% biodegraded | nih.gov |
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic, or non-biological, degradation processes are crucial for the transformation of chemical compounds in the environment, particularly in compartments like the atmosphere. provectusenvironmental.comnih.gov
In the atmosphere, this compound is susceptible to rapid degradation through oxidation by photochemically-produced hydroxyl radicals (•OH) and ozone (O₃). nih.gov These highly reactive species are known as the primary "detergents" of the atmosphere, initiating the breakdown of most organic compounds. harvard.eduunito.it
Reaction with Hydroxyl Radicals (•OH): The vapor-phase reaction with hydroxyl radicals is a significant removal process. The estimated rate constant for this reaction is 1.8 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 2.2 hours, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov
Reaction with Ozone (O₃): Ozonolysis, the cleavage of a carbon-carbon double bond by ozone, is another important atmospheric degradation pathway for alkenes like this compound. pharmainfo.insemanticscholar.org The estimated rate constant for the vapor-phase reaction with ozone is 6.0 x 10⁻¹⁶ cm³/molecule-sec at 25°C. nih.gov This results in a much shorter atmospheric half-life of about 0.5 hours at an atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³. nih.gov
These rapid degradation rates indicate that this compound is unlikely to persist for long periods in the atmosphere or undergo long-range atmospheric transport.
| Degradation Process | Reactant | Estimated Rate Constant (at 25°C) | Estimated Atmospheric Half-Life | Source |
|---|---|---|---|---|
| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | 1.8 x 10-10 cm3/molecule-sec | ~2.2 hours | nih.gov |
| Atmospheric Oxidation | Ozone (O₃) | 6.0 x 10-16 cm3/molecule-sec | ~0.5 hours | nih.gov |
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. This can be a significant degradation pathway for compounds with certain functional groups (e.g., esters, amides). However, this compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Consequently, hydrolysis is not expected to be an important degradation process for this compound in aqueous environments. nih.gov
Environmental Fate Processes
The environmental fate of this compound is governed by its physical and chemical properties, which dictate its movement and partitioning between air, water, and soil.
Soil and Sediment Adsorption: With an estimated organic carbon-water (B12546825) partition coefficient (Koc) of 5300, this compound is expected to have low mobility in soil and strongly adsorb to suspended solids and sediment if released into water. nih.gov
Volatilization: Volatilization from water surfaces is predicted to be a significant fate process. nih.gov The estimated volatilization half-lives for a model river and a model lake are 3.8 hours and 5.1 days, respectively. nih.gov
Bioaccumulation: The compound has a high potential to bioaccumulate, with a log Pow (octanol-water partition coefficient) of 5.50. nih.govrempec.org
Behavior in Water: As a substance that is less dense than water, it is classified as a floating substance that is not likely to dissolve quickly, and it is considered a marine pollutant. rempec.orgnoaa.gov
Volatilization from Soil and Water Systems
The movement of this compound from soil and water into the atmosphere, a process known as volatilization, is a significant factor in its environmental distribution. nih.gov This process is largely governed by the compound's physicochemical properties, particularly its Henry's Law constant and vapor pressure. nih.gov
From Water Systems
With an estimated Henry's Law constant of 0.03 atm-cu m/mole, this compound is expected to volatilize rapidly from water surfaces. nih.gov This constant indicates a strong tendency for the compound to partition from the aqueous phase to the air. To illustrate the rate of this process, volatilization half-lives have been estimated for model aquatic environments. In a model river, characterized by a depth of 1 meter, a flow of 1 meter per second, and a wind velocity of 3 meters per second, the volatilization half-life is estimated to be approximately 3.8 hours. nih.gov For a model lake, with a depth of 1 meter, a slower flow of 0.05 meters per second, and a lower wind velocity of 0.5 meters per second, the estimated half-life is longer, at around 5.1 days. nih.gov
From Soil Systems
The volatilization of this compound from soil is a more complex process, influenced by soil moisture content and the compound's interaction with soil particles. From moist soil surfaces, volatilization is expected to be an important environmental fate process, driven by its Henry's Law constant. nih.gov However, the rate of volatilization can be moderated by the compound's tendency to adsorb to soil particles. nih.gov
Conversely, this compound is not expected to significantly volatilize from dry soil surfaces. nih.gov This is based on its estimated vapor pressure of 0.07 mm Hg. nih.gov In dry conditions, the compound's adherence to soil particles is stronger, and the lack of water limits its movement to the soil surface where it can enter the atmosphere.
Table 1: Estimated Volatilization Half-Life of this compound from Model Water Systems
| Environmental System | Model Parameters | Estimated Volatilization Half-Life |
| River | 1 m deep, 1 m/sec flow, 3 m/sec wind | 3.8 hours |
| Lake | 1 m deep, 0.05 m/sec flow, 0.5 m/sec wind | 5.1 days |
Adsorption Behavior in Environmental Matrices
The extent to which this compound binds to soil and sediment particles, a process known as adsorption, significantly influences its mobility and bioavailability in the environment. This behavior is primarily quantified by the soil organic carbon-water partitioning coefficient (Koc).
Based on structure estimation methods, this compound has an estimated Koc value of 5,300. nih.gov According to standard classification schemes, this high Koc value indicates that this compound is expected to be immobile in soil. nih.gov This strong adsorption to soil and sediment particles has several environmental implications:
Reduced Leaching: The compound is less likely to be washed through the soil profile and contaminate groundwater.
Decreased Bioavailability: Organisms in the soil and water may have limited exposure to the compound as it is tightly bound to particles.
Attenuation of Volatilization: As mentioned previously, strong adsorption to soil can reduce the rate of volatilization from moist soils. nih.gov
The adsorption process is influenced by the organic carbon content of the soil or sediment. Higher organic matter content generally leads to stronger adsorption of hydrophobic compounds like this compound.
Table 2: Adsorption Potential of this compound
| Parameter | Estimated Value | Implied Mobility |
| Koc | 5,300 | Immobile |
Bioconcentration Mechanisms in Aquatic Biota
Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. For this compound, its high lipophilicity, indicated by a log octanol-water partition coefficient (log Kow) of 5.50, suggests a strong potential for bioconcentration in aquatic organisms. nih.govrempec.org
Experimental studies have confirmed this potential. In one study involving carp (B13450389) (Cyprinus carpio), significant bioconcentration factors (BCF) were measured over a 10-week exposure period. nih.gov When exposed to a concentration of 10 ppb of this compound, the BCF values ranged from 2,630 to 12,500. nih.gov At a lower exposure concentration of 1 ppb, the BCF values were between 1,920 and 14,800. nih.gov These very high BCF values strongly suggest that this compound has a high potential to accumulate in aquatic organisms. nih.govrempec.org
The primary mechanism for bioconcentration of hydrophobic compounds like this compound is passive diffusion from the water across the respiratory surfaces (gills) of fish and other aquatic organisms. Due to its lipophilic nature, the compound readily partitions into the lipid-rich tissues of the organism. The rate of uptake and the ultimate bioconcentration factor are influenced by various factors, including the organism's metabolic rate, lipid content, and the efficiency of elimination processes.
Table 3: Bioconcentration of this compound in Carp (Cyprinus carpio)
| Exposure Concentration | Exposure Duration | Measured BCF Range |
| 10 ppb | 10 weeks | 2,630 - 12,500 |
| 1 ppb | 10 weeks | 1,920 - 14,800 |
Future Directions and Emerging Research Trends in 1,5,9 Cyclododecatriene Chemistry
Development of Green Chemistry Principles in Synthesis and Transformation
The application of green chemistry principles to the synthesis and transformation of 1,5,9-cyclododecatriene (B1592173) is a critical area of future research, aiming to reduce the environmental impact of its production and derivatization. This involves a shift towards more sustainable practices that prioritize waste prevention, atom economy, and the use of less hazardous substances.
Key research efforts in this area are focused on:
Safer Solvents and Reaction Conditions: Exploring the use of greener solvents or even solvent-free conditions to minimize the use of volatile organic compounds. Additionally, developing processes that operate at ambient temperature and pressure will contribute to significant energy savings.
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is inherently greener than stoichiometric ones as they are used in smaller quantities and can be recycled and reused. Research is ongoing to develop more efficient and selective catalysts for CDT transformations.
Renewable Feedstocks: While CDT is traditionally derived from butadiene, a petrochemical feedstock, future research may explore pathways to produce butadiene from renewable biomass sources, thereby reducing the carbon footprint of CDT production.
Waste Reduction and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes developing reactions with higher selectivity and minimizing the formation of byproducts. An example of a greener approach is the eco-friendly synthesis of cyclododecanone (B146445) from CDT using hydrogen peroxide as an oxidant and a recyclable catalyst.
Rational Design of Highly Selective and Sustainable Catalytic Systems
The development of advanced catalytic systems is central to unlocking the full potential of this compound. The focus is on the rational design of catalysts that are not only highly selective for specific transformations but are also sustainable in terms of their composition and lifecycle.
Future research in this domain will likely concentrate on:
Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often offer high selectivity, heterogeneous catalysts are generally easier to separate and recycle. The development of novel solid catalysts, such as metal-organic frameworks (MOFs) and functionalized mesoporous materials, is a promising avenue for CDT transformations.
Computational Catalyst Design: The use of computational tools, such as Density Functional Theory (DFT), is becoming increasingly important in catalyst design. These methods allow for the in-silico screening of potential catalysts and the elucidation of reaction mechanisms, which can accelerate the discovery of more efficient and selective catalytic systems.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. The exploration of enzymatic transformations of CDT and its derivatives is an emerging area with significant potential for green and sustainable chemical production.
Exploration of Novel Derivatization Routes for Advanced Materials and Pharmaceuticals
This compound is a versatile building block for the synthesis of a wide range of molecules with applications in advanced materials and pharmaceuticals. Future research will continue to explore novel derivatization routes to access new functionalities and molecular architectures.
Some of the key areas of exploration include:
High-Performance Polymers: CDT is a key precursor to polyamide 12 (Nylon-12), a high-performance engineering plastic. researchgate.netfrontiersin.org Future research will likely focus on the development of new polymerization methods and the synthesis of novel CDT-based monomers to create polymers with enhanced thermal, mechanical, and chemical properties. This includes the production of specialty elastomers, adhesives, and coatings. wikipedia.org
Bioactive Molecules and Pharmaceuticals: The unique 12-membered ring structure of CDT can serve as a scaffold for the synthesis of complex bioactive molecules. For instance, (E,E,E)-1,5,9-cyclododecatriene has been used as a starting material in the synthesis of the potent antitumor agent, (+)-parviflorin. beilstein-journals.org The development of new synthetic methodologies to functionalize the CDT ring will open up opportunities for the discovery of new drug candidates.
Macrocyclic Compounds: The cyclic nature of CDT makes it an ideal starting material for the synthesis of larger macrocycles, which are of interest in areas such as host-guest chemistry and the development of molecular sensors.
| Derivative | Application Area | Reference |
| Laurolactam (B145868) | Precursor to Polyamide 12 (Nylon-12) | researchgate.netfrontiersin.org |
| Hexabromocyclododecane | Flame Retardant | frontiersin.org |
| Macrocyclic Musks | Fragrance Industry | researchgate.net |
| (+)-parviflorin | Antitumor Agent | beilstein-journals.org |
| Specialty Elastomers | Polymer Industry | wikipedia.org |
| Adhesives and Coatings | Materials Science | wikipedia.org |
Advanced Computational Approaches for Predictive Modeling and Materials Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. In the context of this compound chemistry, advanced computational approaches are expected to play a significant role in accelerating research and development.
Future trends in this area include:
Predictive Modeling of Reaction Outcomes: Computational methods can be used to predict the selectivity and yield of chemical reactions, which can help in the optimization of reaction conditions and the design of more efficient synthetic routes. For example, computational studies have been used to understand the formation of byproducts in the industrial synthesis of CDT. researchgate.net
In Silico Materials Design: Molecular modeling and simulation techniques can be employed to predict the physical and chemical properties of CDT-based polymers and other materials before they are synthesized in the laboratory. This can significantly reduce the time and cost associated with the development of new materials with desired properties.
Machine Learning in Catalyst Design: Machine learning algorithms can be trained on large datasets of catalytic reactions to identify patterns and predict the performance of new catalysts. This data-driven approach has the potential to revolutionize the catalyst discovery process for CDT transformations.
Integration into Supramolecular Chemistry and Self-Assembly
The unique cyclic structure of this compound and its derivatives makes them interesting candidates for applications in supramolecular chemistry and self-assembly. This field focuses on the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions.
Future research directions may involve:
Macrocyclic Hosts in Host-Guest Chemistry: The 12-membered ring of CDT can be functionalized to create macrocyclic host molecules that can selectively bind to smaller guest molecules. frontiersin.org This could lead to the development of new sensors, separation agents, and drug delivery systems.
Self-Assembling Amphiphiles: By attaching hydrophilic and hydrophobic side chains to the CDT ring, it is possible to create amphiphilic molecules that can self-assemble into various nanostructures, such as micelles, vesicles, and nanotubes, in solution. These self-assembled structures have potential applications in areas such as drug delivery and nanotechnology.
Mechanically Interlocked Molecules: The CDT macrocycle could potentially be used as a component in the synthesis of mechanically interlocked molecules, such as rotaxanes and catenanes. wikipedia.orgnih.govnih.govsoton.ac.uk These molecules have unique dynamic properties and are of interest for the development of molecular machines and switches.
Potential Applications in High-Growth and Emerging Technology Sectors (e.g., Electronics, Renewable Energy)
The derivatization of this compound can lead to materials with properties suitable for high-growth and emerging technology sectors, such as electronics and renewable energy. While direct applications of CDT in these fields are still in their nascent stages, the potential is significant.
Emerging research trends point towards:
Polymer Electrolytes for Batteries: Derivatives of CDT, such as 1,2-epoxy-5,9-cyclododecadiene, can be used to produce cross-linked polymers. These polymers have been investigated for their use in the production of batteries and capacitors, potentially as solid polymer electrolytes or binders in lithium-ion batteries.
Materials for Organic Electronics: The functionalization of the CDT backbone with electronically active groups could lead to the development of new organic semiconductors, conductive polymers, and dielectric materials for applications in flexible electronics, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Renewable Energy Storage: The development of advanced energy storage systems is crucial for the widespread adoption of renewable energy sources. CDT-derived materials could potentially be used in the development of next-generation batteries and supercapacitors with improved performance and safety.
Q & A
Q. How can researchers ensure ethical reporting of negative or inconclusive results in cyclododecatriene studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
